巴洛沙星二水合物

描述

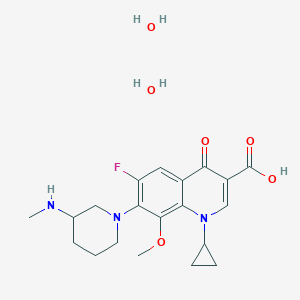

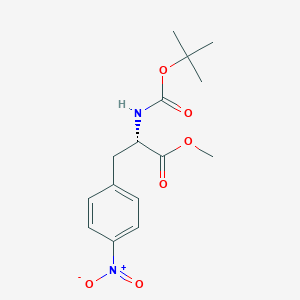

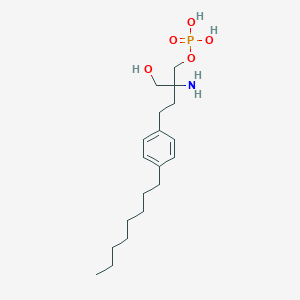

Balofloxacin dihydrate, also known as Balofloxacin dihydrate, is a useful research compound. Its molecular formula is C20H28FN3O6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.

The exact mass of the compound Balofloxacin dihydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Balofloxacin dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Balofloxacin dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

巴洛沙星二水合物是一种口服有效的氟喹诺酮类抗生素,对革兰氏阴性菌、革兰氏阳性菌和厌氧菌具有广谱抗菌活性 . 它可用于呼吸道、肠道和泌尿道感染的研究 .

改善水溶性

该研究旨在通过制备巴洛沙星 (BLFX) 与环糊精 (CDs) 的包合物 (ICs) 来改善巴洛沙星 (BLFX) 的水溶性。 在本研究中,通过冷冻干燥技术使用β-CD (β-CD)、2-羟丙基-β-CD (HP-β-CD)、2, 6-二甲基-β-CD (DM-β-CD) 获得固态ICs .

包合物的形成

通过傅里叶变换红外光谱、差示扫描量热法、粉末 X 射线衍射、核磁共振和扫描电子显微镜证实了 ICs 的形成 .

溶出速率的提高

结果表明,三种 ICs 的水溶性和溶出速率明显优于母体 BLFX .

抗菌作用

抑菌实验表明,BLFX 包封在 CDs 中后其抗菌作用未受抑制 .

6. 减少对肾脏和肝脏细胞的损伤 减少了 BLFX 对肾脏和肝脏细胞的损伤 .

设计新的剂型

BLFX 与 CDs 的 ICs 的成功制备为设计 BLFX 的新型剂型提供了可能性,这为其在临床领域的进一步应用带来了巨大希望 .

作用机制

Target of Action

Balofloxacin dihydrate is a fluoroquinolone antibiotic . Its primary target is DNA gyrase , an enzyme essential for bacterial DNA replication . This enzyme is responsible for supercoiling DNA, which is crucial for the transcription and replication processes in bacteria .

Mode of Action

Balofloxacin dihydrate functions by inhibiting the action of DNA gyrase . This inhibition prevents bacterial cells from reproducing or repairing themselves . The compound’s interaction with its target leads to the cessation of DNA replication, which is vital for bacterial growth and survival .

Biochemical Pathways

The inhibition of DNA gyrase by Balofloxacin dihydrate disrupts the normal biochemical pathways in bacteria. DNA gyrase is involved in the process of DNA replication, transcription, and repair . By inhibiting this enzyme, Balofloxacin dihydrate interferes with these processes, leading to the inability of the bacteria to multiply and survive .

Pharmacokinetics

As a fluoroquinolone, it is generally well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of Balofloxacin dihydrate’s action is the death of bacterial cells . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating or repairing their DNA, leading to cell death . This makes Balofloxacin dihydrate effective against a wide range of Gram-positive and Gram-negative bacteria .

安全和危害

生化分析

Biochemical Properties

Balofloxacin Dihydrate has a broad spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, with enhanced activity against Gram positive bacteria, including MRSA and Streptococcus pneumoniae . It functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .

Cellular Effects

Balofloxacin Dihydrate exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA-gyrase, it prevents bacterial cells from reproducing or repairing themselves, leading to cellular death .

Molecular Mechanism

The molecular mechanism of action of Balofloxacin Dihydrate involves the inhibition of DNA-gyrase, an enzyme that is critical for bacterial DNA replication. By inhibiting this enzyme, Balofloxacin Dihydrate prevents bacterial cells from reproducing or repairing themselves .

Temporal Effects in Laboratory Settings

The effects of Balofloxacin Dihydrate over time in laboratory settings are not fully known. It is known that Balofloxacin Dihydrate is effective in reducing the counts of viable M. pneumonia in the lungs of hamsters .

Dosage Effects in Animal Models

The effects of Balofloxacin Dihydrate vary with different dosages in animal models. For example, Balofloxacin Dihydrate at a dosage of 200 mg/kg/day administered orally for 5 days was found to reduce the counts of viable M. pneumonia in the lungs of hamsters .

Subcellular Localization

Given its mechanism of action, it is likely to localize to the bacterial DNA where it exerts its effects by inhibiting DNA-gyrase .

属性

IUPAC Name |

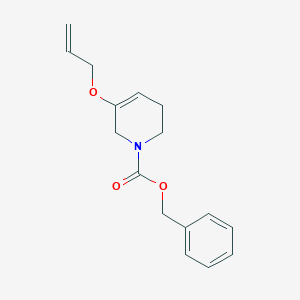

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNYJXOCPJAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151060-21-8 | |

| Record name | Balofloxacin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALOFLOXACIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)